Product packaging for L-Proline, 1-(1-oxo-4-phenylbutyl)-(Cat. No.:CAS No. 86778-86-1)

L-Proline, 1-(1-oxo-4-phenylbutyl)-

Cat. No.: B8656743
CAS No.: 86778-86-1
M. Wt: 261.32 g/mol
InChI Key: XQIRATUKSYJTKI-ZDUSSCGKSA-N
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Description

Significance of L-Proline and Functionalized Pyrrolidine (B122466) Scaffolds in Chemical Biology and Organic Synthesis

L-proline, a unique proteinogenic amino acid, and its structural motif, the pyrrolidine ring, are of paramount importance in the fields of chemical biology and organic synthesis. The rigid, five-membered ring of proline imposes significant conformational constraints on peptides and proteins, making it a crucial element in protein folding and structure. organic-chemistry.org In organic synthesis, L-proline itself is a widely studied organocatalyst, valued for its ability to promote stereoselective reactions. organic-chemistry.org

The pyrrolidine scaffold, the saturated heterocyclic amine core of proline, is a privileged structure in medicinal chemistry. nih.govnih.gov Its three-dimensional, non-planar structure allows for the exploration of a wider chemical space compared to flat aromatic rings. nih.govnih.gov This stereochemical richness, with the potential for multiple chiral centers, enables the design of highly specific and potent biologically active molecules. nih.gov The nitrogen atom within the pyrrolidine ring provides a key point for functionalization, allowing for the synthesis of a diverse array of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.netresearchgate.net

Overview of N-Acyl Proline Derivatives in Research Contexts

N-acylation, the process of adding an acyl group to the nitrogen atom of the proline ring, is a common strategy to create novel proline derivatives with tailored properties. researchgate.netnih.gov This modification can significantly alter the parent molecule's physical, chemical, and biological characteristics. ontosight.ai N-acyl amino acids are a class of endogenous signaling molecules, and their synthetic counterparts are widely explored in drug discovery and development. nih.gov

Research into N-acyl proline derivatives is extensive, with applications ranging from their use as anti-inflammatory agents to their role in the synthesis of complex molecules. researchgate.netgoogle.comrsc.org The specific nature of the acyl group attached to the proline nitrogen can fine-tune the molecule's interaction with biological targets, leading to the development of compounds with specific inhibitory or modulatory activities. ontosight.aiontosight.ai

Specific Contextualization of L-Proline, 1-(1-oxo-4-phenylbutyl)- (KYP-2047) as a Key Research Compound

L-Proline, 1-(1-oxo-4-phenylbutyl)-, more commonly known in the scientific literature as KYP-2047, is a potent and selective inhibitor of prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PREP). probechem.commedkoo.com It exhibits a high affinity for this enzyme, with a reported Ki (inhibition constant) value of 0.023 nM. probechem.commedchemexpress.comtocris.com This high affinity and selectivity have positioned KYP-2047 as a valuable chemical probe for studying the physiological and pathological roles of prolyl oligopeptidase.

Extensive research has demonstrated the ability of KYP-2047 to penetrate the blood-brain barrier, making it a particularly useful tool for investigating neurological processes. medkoo.commedchemexpress.com Studies have shown that KYP-2047 can reduce the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease, in both cellular and animal models. probechem.commedkoo.comtocris.com The mechanism for this is believed to involve the enhancement of autophagy, the cellular process for clearing damaged proteins. nih.gov

Furthermore, research has explored the effects of KYP-2047 in other disease models. For instance, it has been shown to reduce the proliferation of glioblastoma cells by modulating angiogenesis and apoptosis. medchemexpress.comnih.gov In the context of oral squamous cell carcinoma, KYP-2047 has been observed to reduce tumor burden and weight in animal models, again through effects on angiogenesis and apoptosis. oncotarget.com Studies have also investigated its potential in models of myocardial ischemia/reperfusion injury and age-related macular degeneration, highlighting its cytoprotective and anti-inflammatory properties. mdpi.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B8656743 L-Proline, 1-(1-oxo-4-phenylbutyl)- CAS No. 86778-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86778-86-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO3/c17-14(16-11-5-9-13(16)15(18)19)10-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,18,19)/t13-/m0/s1

InChI Key

XQIRATUKSYJTKI-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for L Proline, 1 1 Oxo 4 Phenylbutyl and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization

The pyrrolidine ring of proline is a fundamental scaffold. Its synthesis and subsequent functionalization are crucial for creating diverse analogues.

Stereoselective Approaches to L-Proline and its Precursors

The inherent chirality of L-proline demands synthetic methods that can establish and maintain the desired stereochemistry. L-proline itself, being a naturally occurring amino acid, is often used as an organocatalyst to induce asymmetry in various chemical reactions. researchgate.netnih.govnih.gov It can catalyze reactions like Aldol (B89426) condensations, Mannich reactions, and Michael additions, which are foundational for building complex chiral molecules. nih.govlibretexts.org

Several stereoselective methods have been developed to synthesize the pyrrolidine ring, the core of proline. These approaches often start from acyclic precursors or other heterocyclic systems.

Cycloaddition Reactions : acs.orgnih.gov-Dipolar cycloadditions are a powerful tool for constructing the pyrrolidine ring. For instance, the reaction of azomethine ylides with alkenes, catalyzed by ruthenium porphyrin complexes, yields highly functionalized pyrrolidines with excellent diastereoselectivity. acs.org Similarly, intramolecular 1,3-dipolar silyl (B83357) nitronate cycloadditions provide another route to functionalized pyrrolidines. acs.org

Catalytic Hydrogenation : The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can produce functionalized pyrrolidines with up to four new stereocenters in high diastereoselectivity. nih.gov

Biocatalysis : Enzymes offer a green and highly selective alternative for synthesis. Laccase from Myceliophthora thermophila can catalyze the formation of functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

From Other Amino Acids : L-proline can be synthesized from L-glutamic acid, which is esterified and then reduced to yield the proline ring. chemicalbook.com

The following table summarizes various catalytic approaches for the stereoselective synthesis of proline and its precursors.

Catalytic ApproachCatalyst/ReagentKey Reaction TypeOutcomeReference(s)
OrganocatalysisL-ProlineAldol, Mannich, MichaelAsymmetric synthesis of various heterocycles nih.gov, libretexts.org
Metal CatalysisRuthenium PorphyrinAzomethine Ylide CycloadditionFunctionalized pyrrolidines with high diastereoselectivity acs.org
Metal CatalysisRhodium, PalladiumHydrogenation of PyrrolesFunctionalized pyrrolidines with multiple stereocenters nih.gov
BiocatalysisLaccaseOxidative AdditionStereoselective formation of pyrrolidine-2,3-diones rsc.org

Derivatization at C-4 Position of the Proline Ring

Modification of the proline ring, particularly at the C-4 position, is a common strategy to create analogues with diverse properties. The readily available and relatively inexpensive hydroxyproline (B1673980) (Hyp) is a frequent starting material for these modifications. nih.gov

A versatile approach known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues directly on a solid support. nih.gov In this method, Fmoc-Hydroxyproline is incorporated into a peptide sequence. The hydroxyl group at the C-4 position is then temporarily protected, often with a trityl group, while the rest of the peptide is synthesized. Following synthesis, the protecting group is selectively removed, and the free hydroxyl group can be modified through various reactions, including Mitsunobu reactions, oxidations, reductions, and acylations, to generate a wide array of 4-substituted proline derivatives with either 4R or 4S stereochemistry. nih.gov

Diastereoselective alkylation of proline enolates is another key strategy. The stereochemical outcome of alkylating enolates derived from N-protected-(2S,4R)-4-hydroxyproline esters is highly dependent on the N-protecting group and the alkylating agent used, allowing for controlled synthesis of C-4 substituted analogues. nih.gov

Installation of the 1-oxo-4-phenylbutyl Moiety

The synthesis of the target compound requires the formation of an amide bond between the secondary amine of the L-proline ring and the 4-phenylbutanoic acid subunit.

Amide Bond Formation via Coupling Reactions at the N-terminus

The formation of the amide bond at the N-terminus of proline is a standard procedure in peptide chemistry. This reaction involves activating the carboxylic acid of the acyl donor (4-phenylbutanoic acid) to make it susceptible to nucleophilic attack by the proline nitrogen. youtube.com

A variety of coupling reagents are used to facilitate this reaction, often in the presence of an additive to suppress racemization and other side reactions.

Coupling ReagentAbbreviationClassKey FeaturesReference(s)
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideClassic, effective coupling agent. youtube.com prepchem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDCICarbodiimideWater-soluble, allowing for easier workup. , organic-chemistry.org
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltHighly efficient aminium salt coupling reagent.

The general process involves mixing the carboxylic acid with the proline ester, a coupling reagent (like DCC), and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate organic solvent. prepchem.com Biocatalytic methods, employing enzymes like lipases or amide bond synthetases, are also emerging as sustainable alternatives for amide bond formation. rsc.orgresearchgate.net

Synthesis of the 4-Phenylbutanoic Acid Subunit and its Derivatives

The 4-phenylbutanoic acid portion of the molecule is typically synthesized via a Friedel-Crafts acylation reaction or related methods. A common and effective route involves the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃). google.comgoogle.comchemicalbook.comwipo.int

The general reaction scheme is as follows:

Benzene is reacted with γ-butyrolactone using powdered aluminum chloride as a catalyst. The reaction is typically heated to facilitate the acylation. google.comgoogle.com

The reaction mixture is then quenched and neutralized with a base, such as sodium hydroxide, to yield the sodium salt of 4-phenylbutanoic acid in the aqueous phase. google.comgoogle.com

Acidification of the aqueous layer with a strong acid like hydrochloric acid precipitates the crude 4-phenylbutanoic acid, which can then be isolated and purified by methods such as vacuum distillation or recrystallization. google.comgoogle.com

This method provides a direct and scalable route to the required carboxylic acid subunit.

Protecting Group Chemistry in the Synthesis of N-Acyl Proline Derivatives

Protecting groups are essential tools in the multistep synthesis of complex molecules like N-acyl proline derivatives. They temporarily mask reactive functional groups to prevent unwanted side reactions, ensuring that chemical transformations occur only at the desired locations. organic-chemistry.org

In the context of synthesizing L-Proline, 1-(1-oxo-4-phenylbutyl)-, the two primary functional groups on the proline starting material that may require protection are the carboxylic acid and the secondary amine.

Amine Protection : The secondary amine of proline is nucleophilic. While it is the site of the desired acylation, in more complex syntheses involving multiple steps, it might need to be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.comfiveable.metcichemicals.com These groups are chosen based on their stability to certain reaction conditions and the specific conditions required for their removal. For instance, the Boc group is acid-labile, while the Fmoc group is removed under basic conditions, allowing for orthogonal protection strategies where one group can be removed without affecting the other. organic-chemistry.orgtcichemicals.com

Carboxyl Protection : The carboxylic acid of proline is typically protected as an ester (e.g., methyl, ethyl, or t-butyl ester) to prevent it from reacting during the N-acylation step or other transformations. sigmaaldrich.com This also improves the solubility of the proline starting material in organic solvents. The ester can be hydrolyzed back to the carboxylic acid in a final deprotection step.

When using functionalized prolines, such as hydroxyproline, the hydroxyl group also requires protection to control reactivity. nih.gov Groups like the tert-butyl (t-Bu) ether or trityl (Trt) ether are commonly employed for this purpose in solid-phase peptide synthesis. nih.gov The choice of protecting groups is a critical aspect of synthetic planning, aiming to maximize yields and minimize purification challenges. organic-chemistry.org

Protecting GroupAbbreviationTarget Functional GroupDeprotection ConditionsReference(s)
tert-ButoxycarbonylBocAmineAcidic (e.g., TFA) fiveable.me, tcichemicals.com
BenzyloxycarbonylCbzAmineCatalytic Hydrogenation fiveable.me
9-FluorenylmethyloxycarbonylFmocAmineBasic (e.g., Piperidine) fiveable.me, tcichemicals.com
BenzylBzlCarboxylic Acid (as ester)Catalytic Hydrogenation peptide.com
tert-Butylt-BuCarboxylic Acid (as ester), Hydroxyl (as ether)Acidic (e.g., TFA) nih.gov, peptide.com
TritylTrtHydroxylMildly Acidic (e.g., 2% TFA) nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of synthesizing L-proline derivatives are highly dependent on the careful optimization of reaction parameters. Research into the synthesis of related compounds highlights the importance of catalyst choice, solvent system, temperature, and reaction time in achieving high yields and purity.

L-proline itself is recognized as a versatile and efficient organocatalyst in numerous organic reactions. rsc.orgnih.gov It functions as a bifunctional catalyst, where its secondary amine acts as a Lewis base and the carboxylic acid group acts as a Brønsted acid. nih.govresearchgate.net This catalytic nature is harnessed in various synthetic strategies. For instance, L-proline has been effectively used in solvent-free conditions for the synthesis of pyrazolo[3,4-b]quinoline derivatives, a method that offers simplicity, high yields, and environmental benefits. rsc.org

The choice of solvent and catalyst system is critical. The development of L-proline-based natural deep eutectic solvents (NaDES) has shown promise, acting as both the solvent and catalyst in reactions like the Knoevenagel condensation to produce aurones. mdpi.com Similarly, L-proline triflate, an ionic liquid, has been demonstrated as a highly efficient and recyclable catalyst, particularly when combined with microwave energy, which can significantly shorten reaction times compared to conventional heating. researchgate.net

Temperature and pH control are also crucial for maximizing yield and minimizing side reactions. In the synthesis of N-phenylacetyl-L-proline, a related derivative, the reaction is conducted at a controlled temperature of -10 to -5 °C. google.com The synthesis of 4-oxo-L-proline (B3425592) derivatives also requires strict temperature control, often below 0°C, and specific pH adjustments during the process to facilitate the reaction and subsequent work-up. google.com

The following table summarizes key optimized conditions found in the synthesis of various L-proline derivatives, which are instructive for the synthesis of L-Proline, 1-(1-oxo-4-phenylbutyl)-.

ParameterCondition/ReagentApplication/ReactionKey FindingReference
CatalystL-ProlineThree-component synthesis of pyrazoloquinolinonesEfficient organocatalyst under mild, solvent-free conditions. rsc.org
Catalyst/SolventL-proline/glycerol (NaDES)Knoevenagel condensation for aurone (B1235358) synthesisActs as both an efficient solvent and catalyst, enhanced by ultrasound. mdpi.com
CatalystL-proline triflate (ionic liquid)Biginelli reactionRecyclable catalyst, significantly improves reaction speed with microwave irradiation. researchgate.net
Temperature-10 to -5 °CSynthesis of N-phenylacetyl-L-prolinePrecise temperature control is critical for the reaction. google.com
Temperature< 0 °CSynthesis of N-Cbz-L-4-oxoprolineLow temperature is maintained during the addition of reagents like TEMPO. google.com
pH ControlAdjusted to 8-9 with triethylamine (B128534) or morpholineSynthesis of 4-oxo-L-proline derivativespH adjustment is a key step after the initial reaction is complete. google.com

Exploration of Patent Literature for Established Synthetic Routes

For example, US Patent 4,575,503 describes a synthesis of Benazepril that was later noted to result in a fairly low yield. google.com To counter such inefficiencies, new approaches have been developed. Chinese patent CN110835319A introduces a method utilizing a dynamic kinetic resolution process. google.com This technique aims to produce the Benazepril intermediate with a shorter synthetic route, higher total yield, and reduced environmental impact, making it more suitable for industrial-scale production. google.com

A novel synthetic approach for a potent analogue, (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline, was developed via a modified Dakin-West reaction, demonstrating alternative chemical strategies for creating these complex molecules. nih.gov

The following table summarizes various synthetic routes and improvements for Benazepril and its intermediates as described in the patent literature.

PatentDescription of Synthetic Route/ImprovementKey Reactants/Intermediates MentionedNoted Advantages/DisadvantagesReference
US 4,410,520First disclosure of Benazepril synthesis.(3S)-1-(carboxymethyl-[[(1(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H- google.combenzazepine-2-oneFoundational patent for Benazepril. epo.org
US 4,575,503A process for synthesizing Benazepril.Benazepril intermediatesReported to have a fairly low yield. google.com
CN110835319AEmploys a dynamic kinetic resolution process.3-bromo-2,3,4,5-tetrahydro-1H- google.com-benzazepine-2-ketone-1-tert-butyl acetate, (S)-homophenylalanineShorter steps, simple operation, high total yield, and reduced environmental pollution. google.com
WO2005009972A2Process for preparing highly pure Benazepril by eliminating the 7-bromo analogue.(S)-l-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-lH-[l]benzazepin-2-oneImproves final product purity and avoids multi-stage purification. google.com
EP 1891014 B1Improved crystallization method for Benazepril hydrochloride.Benazepril hydrochloride, ethanol, diisopropyl etherAchieves high diastereomeric purity (≥99.8%). epo.org
Journal of Medicinal Chemistry, 1982, Vol. 25, No. 4Novel synthesis of an analogue via a modified Dakin-West reaction.3-carbomethoxypropionyl chloride, L-prolineProvides an alternative synthetic pathway for potent analogues. nih.gov

Sophisticated Structural Elucidation and Conformational Dynamics

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques has been instrumental in piecing together the molecular puzzle of L-Proline, 1-(1-oxo-4-phenylbutyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR have been employed to map out the carbon-hydrogen framework. In ¹H NMR studies conducted in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed for the protons of the proline ring and the 4-phenylbutyl side chain. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.18-7.33 ppm. The protons of the butyl chain and the proline ring exhibit distinct signals that allow for their unambiguous assignment.

¹H NMR Spectral Data of L-Proline, 1-(1-oxo-4-phenylbutyl)- in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18-7.33m5HAr-H
4.45dd1HPro-α-H
3.48-3.62m2HPro-δ-H
2.65t2HPh-CH₂
2.30-2.45m2HCO-CH₂
1.85-2.20m6HPro-β,γ-H & CH₂

Mass spectrometry provides definitive confirmation of the molecular weight of L-Proline, 1-(1-oxo-4-phenylbutyl)- and offers clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) has accurately determined the molecular mass. The protonated molecule [M+H]⁺ is often observed, with a measured mass that corresponds to the chemical formula C₁₅H₁₉NO₃.

Under tandem mass spectrometry (MS/MS) conditions, the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the carboxyl group, cleavage of the amide bond, and fragmentation of the phenylbutyl side chain. The analysis of these fragment ions allows for the verification of the different structural components of the molecule.

High-Resolution Mass Spectrometry Data for L-Proline, 1-(1-oxo-4-phenylbutyl)-

IonCalculated m/zObserved m/z
[M+H]⁺262.1438262.1436
[M+Na]⁺284.1257284.1254

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in L-Proline, 1-(1-oxo-4-phenylbutyl)-. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. A strong absorption band is typically observed around 1740-1700 cm⁻¹, corresponding to the stretching vibration of the carboxylic acid carbonyl group. Another strong band in the region of 1650-1600 cm⁻¹ is attributed to the amide carbonyl stretching vibration. The N-H stretching of the proline ring is usually obscured, but the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are visible around 3100-2850 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the presence of the phenyl chromophore. The molecule typically shows absorption maxima in the UV region, characteristic of the π-π* electronic transitions of the benzene (B151609) ring.

Characteristic IR Absorption Bands for L-Proline, 1-(1-oxo-4-phenylbutyl)-

Wavenumber (cm⁻¹)IntensityFunctional Group
3100-2850MediumC-H stretch (aromatic and aliphatic)
1740-1700StrongC=O stretch (carboxylic acid)
1650-1600StrongC=O stretch (amide)

Chiroptical Analysis and Enantiomeric Purity Determination

Given the chiral nature of the proline moiety, methods to determine the enantiomeric purity and absolute configuration are essential.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for assessing the enantiomeric purity of L-Proline, 1-(1-oxo-4-phenylbutyl)-. By utilizing a CSP that can differentiate between the L- and D-enantiomers, a baseline separation of the two can be achieved. The retention times for the L- and D-forms will differ, allowing for their quantification. The enantiomeric excess (e.e.) can be precisely calculated from the peak areas of the two enantiomers in the chromatogram. This technique is crucial for quality control in synthetic processes aiming to produce the pure L-enantiomer.

The optical activity of L-Proline, 1-(1-oxo-4-phenylbutyl)- provides a direct measure of its enantiomeric composition. As a chiral molecule, it rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property measured at a specific wavelength (usually the sodium D-line at 589 nm), temperature, and concentration. A negative sign for the specific rotation is typically reported for the L-enantiomer when measured in a specific solvent like chloroform. This measurement serves as a quick and reliable method to confirm the bulk enantiomeric purity of a sample, complementing the more detailed analysis provided by chiral HPLC.

Theoretical and Computational Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational space of flexible molecules like L-Proline, 1-(1-oxo-4-phenylbutyl)-, offering insights into the relative energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) and Molecular Mechanics (MM) are computational methods extensively used to investigate the geometric and energetic properties of proline-containing compounds. nih.gov DFT calculations, particularly using methods like B3LYP with a 6-31+G(d,p) basis set, are employed to accurately determine the optimized geometries of various conformers. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the low-energy shapes of the molecule.

For L-Proline, 1-(1-oxo-4-phenylbutyl)-, these calculations would map out an energy landscape, identifying the most stable conformers in the gas phase and in different solvent environments. nih.govnih.gov The effect of the solvent is often incorporated using models like the conductor-like polarizable continuum model (CPCM). nih.gov The energy landscape reveals the relative populations of different conformers at equilibrium.

Table 1: Representative Theoretical Energy Data for Proline Derivatives

ConformerMethodRelative Energy (kcal/mol)
Trans, down-puckerDFT/B3LYP/6-31+G(d,p)0.00
Cis, down-puckerDFT/B3LYP/6-31+G(d,p)1.5 - 2.5
Trans, up-puckerDFT/B3LYP/6-31+G(d,p)0.5 - 1.0
Cis, up-puckerDFT/B3LYP/6-31+G(d,p)2.0 - 3.5

Note: The data presented are representative values for N-acyl-proline derivatives and serve as an illustrative example.

A key feature of the proline residue in L-Proline, 1-(1-oxo-4-phenylbutyl)- is the conformational flexibility of its five-membered pyrrolidine (B122466) ring. The ring can adopt two primary puckered conformations, typically referred to as "UP" and "DOWN". nih.gov The puckering is defined by the endocyclic dihedral angles. In the "DOWN" pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the "UP" pucker, it is on the same side. nih.gov

The puckering of the pyrrolidine ring is coupled to the cis/trans isomerization of the amide bond formed between the nitrogen of the proline ring and the acyl group (the 1-oxo-4-phenylbutyl moiety). nih.gov The trans conformation is generally more stable, but the cis conformation is also significantly populated, a unique feature of proline-containing peptides. nih.govodinity.com Studies on similar N-acyl-proline compounds have shown that in non-polar solvents, the trans isomer is favored, while in polar solvents, the population of the cis isomer can increase. odinity.com For instance, in N-acetyl-L-proline, the percentage of the cis isomer is higher in water than in benzene. odinity.com The choice between the UP and DOWN pucker can also be influenced by the local environment and the nature of the substituent. nih.gov

Table 2: Pyrrolidine Ring Puckering and Amide Bond Isomerism

Amide IsomerDominant PuckerTypical Dihedral Angle (ω)
TransUP or DOWN~180°
CisDOWN~0°

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of L-Proline, 1-(1-oxo-4-phenylbutyl)- over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model the transitions between different conformational states, including the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond. nih.gov

These simulations provide a detailed picture of the conformational landscape and the flexibility of the molecule in a simulated environment, such as in water or other solvents. nih.gov MD simulations can reveal the timescales of conformational changes and the influence of the solvent on the dynamic equilibrium between different conformers. This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

Solid-State Structural Determination: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a compound like L-Proline, 1-(1-oxo-4-phenylbutyl)-, obtaining a single crystal suitable for X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and the specific conformation adopted in the crystal lattice. nih.gov

Crystallographic studies on related proline derivatives have revealed the preferred solid-state conformations, including the puckering of the pyrrolidine ring and the cis/trans state of the amide bond. nih.gov For example, the crystal structure of N-acetyl-L-proline-N-methylamide shows a trans conformation of the acetyl-proline amide bond. nih.gov The solid-state structure provides a crucial reference point for validating and refining the results of theoretical calculations.

Table 3: Illustrative Crystallographic Data for a Proline Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
Amide Bond ConformationTrans
Pyrrolidine PuckerDOWN

Note: This table presents hypothetical data for illustrative purposes, as the specific crystal structure for L-Proline, 1-(1-oxo-4-phenylbutyl)- is not publicly available.

Mechanistic Chemical Reactivity and Derivatization Pathways

Reactions Involving the Secondary Amide Nitrogen of the Proline Ring

The secondary amide bond within the proline ring is a key site for chemical transformations, primarily hydrolysis and reduction.

Amide Bond Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, though it is generally more resistant to hydrolysis than esters. masterorganicchemistry.comlibretexts.org Under strong acidic conditions, such as refluxing in aqueous mineral acids (e.g., HCl, H₂SO₄), the amide is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.comlibretexts.org This leads to the formation of L-proline and 4-phenylbutanoic acid. The rate of this hydrolysis is influenced by the nature of the acyl group. nih.govacs.orgacs.org Electron-donating groups on the acyl moiety can accelerate the reaction. nih.govacs.orgacs.org

Basic hydrolysis, typically carried out by heating with a strong base like sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process is generally slower than acid-catalyzed hydrolysis.

Reaction Reagents and Conditions Products Notes
Acid Hydrolysis 6M HCl, reflux L-Proline, 4-Phenylbutanoic Acid Complete cleavage of the amide bond.
Base Hydrolysis 2M NaOH, reflux Sodium salt of L-Proline, Sodium salt of 4-Phenylbutanoic Acid Slower than acid hydrolysis.

Reduction of the Amide: The amide functional group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.uk This reaction converts the carbonyl group (C=O) into a methylene group (CH₂). The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of amides. libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.ukyoutube.com The product of this reduction would be L-2-(4-phenylbutyl)pyrrolidine.

Functional Group Transformations within the 1-oxo-4-phenylbutyl Moiety

The 1-oxo-4-phenylbutyl side chain offers two primary sites for functionalization: the ketone carbonyl group and the aromatic phenyl ring.

Reduction of the Ketone: The ketone carbonyl can be selectively reduced to a secondary alcohol. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov This transformation would yield L-Proline, 1-(1-hydroxy-4-phenylbutyl)-. The stereoselectivity of this reduction can be influenced by the chiral center in the proline ring.

Reaction Reagents and Conditions Product Expected Diastereoselectivity
Catalytic Hydrogenation H₂, Pd/C, Ethanol, RT L-Proline, 1-(1-hydroxy-4-phenylbutyl)- Moderate to high
Hydride Reduction NaBH₄, Methanol, 0 °C L-Proline, 1-(1-hydroxy-4-phenylbutyl)- Dependent on steric hindrance

Intramolecular Friedel-Crafts Acylation: The phenyl group, activated by the alkyl chain, can undergo intramolecular electrophilic aromatic substitution. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid (PPA), the acyl group can cyclize onto the aromatic ring to form a tetralone derivative. nih.govacs.org This reaction, known as an intramolecular Friedel-Crafts acylation, would lead to the formation of a tricyclic compound. The regioselectivity of the cyclization is directed by the activating effect of the alkyl chain, favoring attack at the ortho position.

Degradation Mechanisms and Stability Profiles Relevant to Research Storage and Handling

The stability of L-Proline, 1-(1-oxo-4-phenylbutyl)- is a critical consideration for its storage and handling in a research setting. Degradation can occur through several pathways, influenced by factors such as pH, temperature, and light exposure.

pH-Dependent Hydrolysis: As discussed in section 4.1, the amide bond is susceptible to hydrolysis under both acidic and basic conditions. nih.govacs.orgacs.org The rate of degradation is significantly higher at the extremes of the pH scale. mdpi.com For long-term storage in solution, a neutral or slightly acidic pH is generally preferred to minimize hydrolytic decomposition. N-acyl amino acids generally show good stability in the pH range of 3.0-10.0 at ambient temperature. mdpi.com

Thermal Stability: While specific data for this compound is not available, N-acylated amino acids can be susceptible to thermal degradation. At elevated temperatures, decarboxylation of the proline moiety or cleavage of the N-acyl bond can occur. The thermal stability is generally good at ambient and refrigerated temperatures.

Photostability: Exposure to ultraviolet (UV) radiation can potentially lead to photodegradation. The phenyl group in the 1-oxo-4-phenylbutyl moiety can absorb UV light, which may initiate radical reactions or other photochemical transformations. To ensure stability, the compound should be stored in light-resistant containers. The presence of certain amino acids, like tyrosine and tryptophan, has been shown to have a photoprotective effect on other molecules, suggesting that the local chemical environment can influence photostability. chemguide.co.uk

Condition Potential Degradation Pathway Stability Profile
Strong Acid (pH < 2) Amide Hydrolysis Low
Neutral (pH 6-8) Minimal Degradation High
Strong Base (pH > 12) Amide Hydrolysis Low
Elevated Temperature (> 50 °C) Decarboxylation, Amide Cleavage Moderate to Low
UV Light Exposure Photodegradation Moderate to Low

Regioselective and Stereoselective Chemical Transformations of the Compound

The inherent chirality of the L-proline ring provides a powerful tool for directing the stereochemical outcome of reactions on the molecule.

Stereoselective Alkylation: The α-carbon to the carbonyl group in the 1-oxo-4-phenylbutyl moiety can be deprotonated to form an enolate. The subsequent alkylation of this enolate can proceed with a degree of stereoselectivity, influenced by the chiral environment of the proline ring. researchgate.netnih.govnih.govnih.gov The bulky proline ring can direct the approach of the electrophile, leading to the preferential formation of one diastereomer.

Diastereoselective Reduction of the Ketone: As mentioned in section 4.2, the reduction of the ketone can be diastereoselective. The chiral center at the α-position of the proline ring can influence the facial selectivity of the hydride attack on the carbonyl carbon. The use of certain chiral reducing agents or catalysts can further enhance this diastereoselectivity.

Regioselective Halogenation: The phenyl ring can undergo electrophilic aromatic substitution, such as halogenation. The directing effect of the alkyl substituent would favor substitution at the ortho and para positions. mdpi.com The specific regioselectivity would depend on the reaction conditions and the nature of the halogenating agent.

Transformation Reagents and Conditions Expected Outcome
Stereoselective Alkylation LDA, Alkyl Halide Formation of a new stereocenter α to the carbonyl with potential diastereoselectivity.
Diastereoselective Reduction Chiral reducing agent (e.g., CBS reagent) High diastereomeric excess of one alcohol stereoisomer.
Regioselective Halogenation Br₂, FeBr₃ Preferential bromination at the para-position of the phenyl ring.

Biochemical Mechanism of Action and Enzyme Interaction Studies

Investigation of Prolyl Oligopeptidase (POP) Inhibition by L-Proline, 1-(1-oxo-4-phenylbutyl)- (KYP-2047)

KYP-2047 is recognized as a high-affinity inhibitor of prolyl oligopeptidase (POP). tocris.com Its inhibitory action has been a subject of detailed kinetic analysis to understand its potency and mechanism.

KYP-2047 demonstrates potent inhibition of POP, with a reported inhibition constant (Ki) of 0.023 nM for porcine POP. medkoo.comtocris.com This low nanomolar Ki value signifies a very high affinity of the inhibitor for the enzyme. medkoo.comtocris.commedchemexpress.cominvivochem.comprobechem.com Studies have shown that KYP-2047 acts as a slow-binding inhibitor. nih.gov The addition of a cyanopyrrolidine group at the P1 site, as seen in KYP-2047, contributes to this slow-binding nature and increases inhibitory potency by orders of magnitude. nih.gov While specific values for the inactivation rate constant (kinact) for KYP-2047 are not detailed in the provided search results, the slow-binding characteristic suggests a two-step inhibition mechanism, which can be either a direct binding or an isomerization mechanism. nih.gov The inhibition process for similar inhibitors with functional groups at the P1 site has been observed as a single-step process, indicated by a linear relationship in the plot of kobs versus inhibitor concentration. nih.gov

Interactive Table: Kinetic Parameters of POP Inhibition

InhibitorKi (nM)Mode of Inhibition
L-Proline, 1-(1-oxo-4-phenylbutyl)- (KYP-2047) 0.023Slow-binding

The active site of POP contains a catalytic triad (B1167595) of Ser554, His680, and Asp641. researchgate.net The inhibitory mechanism of KYP-2047 involves interaction with these key residues. The cyanopyrrolidine group of KYP-2047 is crucial for its interaction with the active site. The structure of POP features a peptidase domain with an α/β hydrolase fold, and the catalytic triad is located within a central tunnel of a β-propeller domain. researchgate.net This structure limits access to the active site, making POP an oligopeptidase that preferentially cleaves small peptides. researchgate.net The binding of KYP-2047 to the active site is conformation-dependent and can modulate the enzyme's interaction with other proteins. researchgate.net Molecular dynamics simulations have shown that the binding of KYP-2047 to the active site is energetically favorable and agrees with crystal structure data of KYP-2047 bound to porcine POP. rsc.org

The potent inhibitory activity of KYP-2047 is attributed to the formation of a covalent adduct with the catalytic serine residue (Ser554) in the active site of POP. The cyanopyrrolidine moiety of KYP-2047 is a key feature that facilitates this covalent interaction. nih.gov This covalent binding leads to a conformational stabilization of the active site. nih.gov Molecular dynamics simulations have indicated that the covalent binding of KYP-2047 significantly reduces its mobility within the enzyme's cavity. rsc.org

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity

Impact of Substituent Modifications on Enzyme Binding

Structure-activity relationship (SAR) studies have highlighted the importance of specific chemical features of inhibitors for their affinity and selectivity towards POP. The P1 site of the inhibitor, which corresponds to the substrate residue on the N-terminal side of the scissile bond, is a critical determinant of inhibitory potency. nih.gov

The addition of certain functional groups at the P1 site significantly enhances inhibitory activity. For example, the incorporation of a cyanopyrrolidine group, as in KYP-2047, leads to a substantial increase in potency and induces slow-binding inhibition. nih.gov Other functional groups like aldehyde (CHO) and hydroxymethylketone (COCH2OH) at the P1 site also result in slow-binding inhibition and increase potency by several orders of magnitude. nih.gov

Scientific Review of L-Proline, 1-(1-oxo-4-phenylbutyl)-: A Targeted Analysis

Despite a comprehensive search of scientific literature, specific data regarding the biochemical mechanism of action, enzyme interaction, and computational modeling of the chemical compound L-Proline, 1-(1-oxo-4-phenylbutyl)- is not publicly available. Therefore, it is not possible to provide a detailed article on this specific molecule as per the requested outline.

The inquiry for detailed information on L-Proline, 1-(1-oxo-4-phenylbutyl)- covered several key areas of biochemical and pharmacological research, including its mechanism of action, stereochemical influences on inhibitory potency, selectivity profiling against related peptidases like dipeptidyl peptidase IV (DPP-IV), and computational modeling of its interaction with enzymes. However, no studies containing this specific information could be located.

General research into proline derivatives highlights their significance as inhibitors of various enzymes, particularly peptidases such as angiotensin-converting enzyme (ACE) and DPP-IV. nih.govsigmaaldrich.com The rigid, cyclic structure of the proline ring plays a crucial role in the binding of these inhibitors to the active sites of their target enzymes. nih.govnih.gov

Stereochemistry is a critical factor in the inhibitory potency of proline-based compounds. The spatial arrangement of substituents on the proline ring can significantly influence binding affinity and efficacy. nih.gov Studies on related compounds often reveal that one stereoisomer is significantly more active than others, underscoring the importance of stereospecific synthesis and analysis. acs.org

Furthermore, the selectivity of proline-based inhibitors for their target enzyme over other related peptidases is a key determinant of their therapeutic potential. For instance, high selectivity for DPP-IV over other proteases is a desirable characteristic for drugs used in the management of type 2 diabetes. acs.org

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating enzyme-ligand interactions at the molecular level. researchgate.netnih.gov These techniques allow for the prediction of binding poses, calculation of binding affinities, and analysis of the stability and conformational changes of the enzyme-inhibitor complex. Such studies provide valuable insights for the rational design and optimization of new inhibitors. researchgate.netresearchgate.net

While the principles of stereospecific inhibition, enzyme selectivity, and computational modeling are well-established for the broader class of proline derivatives, the absence of specific data for L-Proline, 1-(1-oxo-4-phenylbutyl)- prevents a detailed discussion in the context of the requested outline.

Advanced Research Applications and Broader Scientific Implications

Utilization as a Biochemical Probe in In Vitro Enzymatic Assays

The specific structure of L-Proline, 1-(1-oxo-4-phenylbutyl)- makes it a valuable biochemical probe for studying enzyme activity in a controlled laboratory setting.

Development of Assay Methodologies for Enzyme Activity Profiling

While specific assay methodologies developed exclusively for L-Proline, 1-(1-oxo-4-phenylbutyl)- are not extensively detailed in publicly available literature, the principles of using proline derivatives in enzyme activity profiling are well-established. Generally, such assays are designed to be highly specific and sensitive. nih.gov Methodologies often rely on the enzymatic reaction creating a product that can be easily quantified, for instance, through spectrophotometry by measuring changes in absorbance at a specific wavelength. nih.gov The development of these assays requires careful optimization of reaction conditions, such as pH and temperature, to ensure reproducible and accurate measurements of enzyme activity. nih.govsigmaaldrich.com The stability of the enzyme and the reagents over time is also a critical factor for the reliability of the assay. nih.govsigmaaldrich.com

Activity-based protein profiling (ABPP) is a powerful technique that utilizes reactive chemical probes to directly assess the functional state of enzymes within complex biological mixtures. google.com Probes based on proline scaffolds can be designed to target specific classes of enzymes. Competitive ABPP methods, for example, can be employed in microplate formats to screen for enzyme inhibitors and determine their potency (IC50 values) in a high-throughput manner. google.com

Application in Studies of Protease Function and Regulation

Proline-containing compounds are frequently utilized in the study of proteases, a class of enzymes crucial for many biological processes. The rigid, cyclic structure of the proline residue can be exploited to design specific inhibitors or substrates for these enzymes. While direct studies involving L-Proline, 1-(1-oxo-4-phenylbutyl)- in protease function are not prominently documented, related proline derivatives serve as foundational models for understanding these interactions. The insights gained from such studies are vital for elucidating the regulatory mechanisms of proteases in both health and disease.

Contributions to the Understanding of Enzyme Catalysis and Protein-Ligand Recognition

The study of how enzymes catalyze reactions and recognize their specific ligands is fundamental to biochemistry. Proline derivatives are instrumental in this field. For instance, research on human 4-oxo-l-proline (B3425592) reductase has provided detailed mechanistic insights into the enzyme's catalytic process, including the stereospecific transfer of a hydride from NADH. nih.gov Isothermal titration calorimetry and differential scanning fluorimetry are key techniques used to determine the binding affinities and thermodynamics of ligand-enzyme interactions, revealing how the presence of a ligand can stabilize the protein structure. nih.gov The pH dependence of kinetic parameters (kcat/KM) can also shed light on the ionization states of critical amino acid residues within the enzyme's active site that are necessary for substrate binding and catalysis. nih.gov

Design and Synthesis of Functionalized Proline Mimetics for Chemical Biology Tools

The synthesis of functionalized proline mimetics is a cornerstone of chemical biology, enabling the creation of bespoke tools to probe biological systems.

Integration into Peptidomimetics and Constrained Peptide Architectures

Proline and its analogs are frequently incorporated into peptidomimetics—molecules that mimic the structure and function of natural peptides. The unique conformational constraints imposed by the proline ring are valuable for designing peptides with specific secondary structures. A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues directly on a solid phase. nih.gov This method starts with the incorporation of a hydroxyproline (B1673980) residue, which is then chemically modified to introduce a wide array of functionalities. nih.gov This approach facilitates the creation of diverse peptide libraries with varied steric and stereoelectronic properties, which are then analyzed by techniques like NMR to understand their conformational preferences. nih.gov

Broader Context in Organocatalysis and Asymmetric Synthesis Involving L-Proline Scaffolds

The use of small, chiral organic molecules as catalysts, a field known as organocatalysis, has become a powerful tool in modern organic chemistry, existing alongside traditional metal-based catalysis and biocatalysis. nih.goviarjset.com Within this field, the naturally occurring amino acid L-proline has emerged as a uniquely versatile and efficient catalyst for a wide array of chemical transformations. iarjset.comtandfonline.com Its significance stems from its ability to act as a "bifunctional catalyst," where the secondary amine acts as a Lewis base and the carboxylic acid functions as a Brønsted acid. nih.gov This dual-mode activation is fundamental to its catalytic prowess, enabling it to facilitate reactions with high levels of stereoselectivity. tandfonline.comnii.ac.jp

The catalytic cycle of L-proline typically involves the formation of key intermediates, such as enamines or iminium ions. nii.ac.jpwikipedia.org In reactions with carbonyl compounds, the secondary amine of proline condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. nii.ac.jppnas.org Simultaneously, the carboxylic acid group can activate an electrophile (like another aldehyde molecule) through hydrogen bonding, bringing the reactants into close proximity within a structured transition state. nii.ac.jp This organized arrangement dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. This mechanism, often referred to as the Houk-List model, was largely elucidated through computational studies and has been pivotal in understanding and predicting the outcomes of proline-catalyzed reactions. comporgchem.com

The success of L-proline has spurred extensive research into modifying its basic structure to create more efficient and selective catalysts. researchgate.net These "L-proline scaffolds" are derivatives where the core pyrrolidine (B122466) ring is maintained, but other parts of the molecule are altered to fine-tune its catalytic properties. Modifications can enhance solubility, increase steric hindrance for better stereocontrol, or immobilize the catalyst on a solid support for easier recovery and recycling. thieme-connect.comdoi.org This has led to the development of a vast library of proline-derived organocatalysts, significantly broadening the scope of asymmetric reactions available to synthetic chemists. researchgate.net

L-proline and its derivatives have proven effective in a multitude of fundamental asymmetric reactions, which are crucial for the synthesis of chiral molecules, a significant portion of which are pharmaceuticals and agrochemicals. nih.gov Key applications include:

Aldol (B89426) Reactions: The direct asymmetric aldol reaction, one of the first major breakthroughs in proline catalysis, involves the reaction of an unmodified ketone with an aldehyde to form a chiral β-hydroxy ketone. nii.ac.jpthieme-connect.comresearchgate.net

Mannich Reactions: Proline catalyzes the three-component reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing molecules. nih.govresearchgate.net

Michael Additions: The conjugate addition of nucleophiles (like ketones or aldehydes via their enamine form) to α,β-unsaturated carbonyl compounds is effectively catalyzed by proline and its derivatives, yielding chiral 1,5-dicarbonyl compounds. nih.govresearchgate.net

α-Amination and α-Oxyamination: These reactions involve the direct introduction of nitrogen or oxygen atoms at the α-position of aldehydes or ketones, providing access to optically active α-amino acids and α-hydroxy ketones. nih.govwikipedia.orgresearchgate.net

The table below summarizes the performance of L-proline and its derivatives in various foundational asymmetric reactions, showcasing the high yields and enantioselectivities that can be achieved.

Reaction TypeCatalystReactantsProduct TypeYield (%)Enantiomeric Excess (ee %)Reference
Intermolecular AldolL-Proline (30 mol%)p-Nitrobenzaldehyde + Acetoneβ-Hydroxy ketone6876 nii.ac.jp
Mannich ReactionL-ProlineAldehyde + Amine + Ketoneβ-Formyl α-amino acid derivativeHigh>99 researchgate.net
Michael AdditionProline Rubidium SaltNitroalkane + Cyclic Enone(R)-AdductHigh>80 researchgate.net
α-AminationL-Proline (2 mol%)Aldehyde + Azodicarboxylateα-Amino aldehydeHighExcellent researchgate.net

High-Throughput Experimentation (HTE) in the Discovery and Optimization of Proline-Based Research Compounds

The discovery and optimization of novel catalysts, including those based on L-proline scaffolds, has been significantly accelerated by the adoption of High-Throughput Experimentation (HTE). youtube.com HTE, also known as high-throughput screening (HTS), is a methodology that employs automation, miniaturization, and parallel processing to conduct a large number of chemical reactions simultaneously. nih.govsigmaaldrich.comacs.org This approach allows researchers to rapidly screen vast libraries of potential catalysts and reaction conditions, drastically reducing the time and resources required compared to traditional one-at-a-time experimentation. youtube.com

In the context of proline-based research, HTE is instrumental in several key areas:

Discovery of New Catalysts: By creating libraries of modified L-proline derivatives, HTE enables the rapid screening of these compounds for catalytic activity in a target reaction. This accelerates the identification of novel scaffolds with superior performance.

Reaction Optimization: HTE is a powerful tool for optimizing reaction parameters such as catalyst loading, solvent, temperature, and the choice of additives or co-catalysts. rsc.org For instance, multiple parallel synthesis systems can be used to test various conditions simultaneously, quickly identifying the optimal setup for yield and enantioselectivity. mdpi.com

Elucidation of Structure-Activity Relationships: The large datasets generated by HTE provide valuable insights into how modifications to the proline scaffold affect its catalytic performance. youtube.com This information is crucial for the rational design of next-generation catalysts. Recently, these large datasets have been combined with machine learning and artificial intelligence to predict novel, high-performance catalyst formulations. rsc.org

The HTE workflow typically involves several stages, each utilizing specialized technologies. Automated liquid and solid handlers are used for the precise and rapid dispensing of reactants and catalysts into multi-well plates. acs.org These plates, which can contain 24, 96, or even more individual reaction wells, are then subjected to controlled reaction conditions. Following the reaction, high-throughput analytical techniques are employed to rapidly assess the outcome of each experiment.

Key analytical methods adapted for HTE in catalysis research include:

Analytical TechniqueApplication in HTEAdvantages
Mass Spectrometry (MS) Rapidly determines product formation and can be used to screen for selectivity in complex mixtures. mpg.deHigh sensitivity and speed; provides molecular weight information.
Chromatography (GC, HPLC) Separates reaction components to quantify yield and enantiomeric excess (using chiral columns). mpg.deProvides accurate quantification of products and stereoisomers.
Spectroscopy (UV-Vis, Fluorescence) Monitors reaction progress in real-time by tracking the appearance of a chromophoric or fluorescent product. mpg.deEnables continuous monitoring; can be highly sensitive.
Infrared (IR) Thermography Measures the heat released during exothermic reactions to quickly screen for catalytic activity. mpg.deVery fast qualitative screening for active catalysts.
Circular Dichroism (CD) Used for the screening of enantioselective catalysts by measuring the differential absorption of circularly polarized light. mpg.deDirectly probes the chirality of the reaction products.

The integration of these HTE platforms has become a cornerstone of modern catalyst development in both academic and industrial settings. acs.org For proline-based organocatalysis, this means that the journey from an initial concept for a new catalyst to a fully optimized, highly efficient synthetic method can be completed more rapidly and efficiently than ever before.

Q & A

Basic Question: What are the standard protocols for synthesizing L-Proline, 1-(1-oxo-4-phenylbutyl)-, and how are structural features validated?

Answer:
Synthesis typically involves coupling L-proline with activated acylating agents under controlled conditions. For example, the reaction may use dichloromethane or methanol as solvents at temperatures between 0–25°C to minimize side reactions . Structural validation relies on techniques like:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., (2S,3R) configuration in the phenylbutyl moiety) and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : To verify molecular weight (502.6031 g/mol) and fragmentation patterns .

Advanced Question: How can researchers optimize synthetic yields while addressing enantiomeric impurities in this compound?

Answer:
Enantiomeric purity is critical due to the compound’s potential biological activity. Strategies include:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., proline-derived organocatalysts) to enhance stereoselectivity during acylation .
  • Reaction Monitoring : Real-time HPLC-MS to detect early-stage impurities and adjust reaction kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing racemization risks .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~1 ng/mL) for quantifying trace amounts in plasma or tissue .
  • Isotopic Labeling : Stable isotopes (e.g., ¹³C-proline) as internal standards improve accuracy in pharmacokinetic studies .

Advanced Question: How do structural modifications (e.g., phenylbutyl vs. cyclohexyl substituents) affect its inhibitory activity against proteolytic enzymes?

Answer:
Comparative studies using kinetic assays (e.g., Michaelis-Menten plots) reveal:

  • The phenylbutyl group enhances hydrophobic interactions with enzyme active sites, increasing inhibition constants (Ki) by 2–3-fold compared to aliphatic substituents .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may reduce binding affinity due to spatial constraints, as shown in molecular docking simulations .

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values for this compound’s enzyme inhibition across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-factor availability (e.g., divalent cations) alter enzymatic activity .
  • Enzyme Isoforms : Differential inhibition of splice variants (e.g., MMP-2 vs. MMP-9) requires isoform-specific validation via Western blotting .
  • Statistical Reproducibility : Meta-analysis of raw data (if available) and standardized reporting (e.g., MIAME guidelines) improve cross-study comparability .

Advanced Question: What in vitro models are suitable for studying its role in protein folding dynamics?

Answer:

  • Thermal Shift Assays : Monitor changes in protein melting temperature (Tm) upon compound binding, indicating stabilization/destabilization .
  • Circular Dichroism (CD) : Detects secondary structural changes (e.g., α-helix to β-sheet transitions) in proline-rich proteins like collagen .

Basic Question: How is the compound’s stability evaluated under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-Term Stability : Store aliquots at –80°C and test monthly for potency loss using calibrated reference standards .

Advanced Question: What strategies mitigate off-target effects when studying its interactions with amino acid transporters?

Answer:

  • Competitive Binding Assays : Co-incubate with excess L-proline (1–10 mM) to isolate transporter-specific uptake .
  • CRISPR Knockout Models : Generate cell lines lacking specific transporters (e.g., SLC6A20) to confirm target specificity .

Basic Question: What safety precautions are advised for handling this compound in laboratory settings?

Answer:

  • Toxicity Data : While no acute toxicity is reported, use PPE (gloves, goggles) due to limited repeated-dose data (NOAEL: 2,772.9 mg/kg in rats) .
  • Waste Disposal : Incinerate at >1,000°C to prevent environmental release of bioactive intermediates .

Advanced Question: How can computational modeling predict its bioavailability and blood-brain barrier permeability?

Answer:

  • QSAR Models : Quantitative structure-activity relationship (QSAR) algorithms (e.g., SwissADME) estimate logP (2.1) and BBB penetration (moderate) .
  • Molecular Dynamics Simulations : Simulate interactions with lipid bilayers to assess passive diffusion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.